N-piperidin-3-ylquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-piperidin-3-ylquinoline-6-carboxamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including lung, breast, and gastric cancer.
Mécanisme D'action
N-piperidin-3-ylquinoline-6-carboxamide inhibits c-Met by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
N-piperidin-3-ylquinoline-6-carboxamide has been shown to have potent anti-tumor activity in various preclinical models. It has been shown to inhibit tumor growth, metastasis, and angiogenesis. Additionally, it has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-piperidin-3-ylquinoline-6-carboxamide is its specificity for c-Met. This makes it a valuable tool for studying the role of c-Met in cancer biology. However, one limitation of N-piperidin-3-ylquinoline-6-carboxamide is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of N-piperidin-3-ylquinoline-6-carboxamide. One area of interest is the development of combination therapies that include N-piperidin-3-ylquinoline-6-carboxamide and other targeted therapies or chemotherapeutic agents. Another area of interest is the development of biomarkers that can predict response to N-piperidin-3-ylquinoline-6-carboxamide treatment. Additionally, further studies are needed to elucidate the role of c-Met in various types of cancer and to identify potential resistance mechanisms to N-piperidin-3-ylquinoline-6-carboxamide.
Méthodes De Synthèse
The synthesis of N-piperidin-3-ylquinoline-6-carboxamide involves the reaction of 2-chloro-3-quinolinecarboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-piperidin-3-ylquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit c-Met, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Inhibition of c-Met by N-piperidin-3-ylquinoline-6-carboxamide has been shown to result in decreased tumor growth and metastasis in various preclinical models.
Propriétés
IUPAC Name |
N-piperidin-3-ylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-13-4-2-7-16-10-13)12-5-6-14-11(9-12)3-1-8-17-14/h1,3,5-6,8-9,13,16H,2,4,7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZORQBDGCEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.